4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group adds to its chemical uniqueness and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-b]pyrrolecarboxamides, have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
Related compounds have been found to act as allosteric inhibitors for the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, enzymes that remove methyl groups from lysine residues in histones, thereby regulating gene transcription .
Biochemical Pathways
Similar compounds have been found to affect the replication of the hepatitis c virus by inhibiting its rna-dependent rna polymerase . They also influence gene transcription by inhibiting KDM1A and LSD1 demethylases .
Result of Action
Related compounds have been found to inhibit the replication of the hepatitis c virus and regulate gene transcription by affecting the methylation of histones .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is followed by further functionalization to introduce the fluorophenyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Thiophene Derivatives: These compounds also contain a sulfur atom in a five-membered ring and have various applications in medicinal chemistry and materials science.
Uniqueness: 4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the combination of its thieno[3,2-b]pyrrole core and the fluorophenyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2S/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJLJDQKVXPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)SC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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